molecular formula C36H60O2 B12440089 Retinyl (palmitate)

Retinyl (palmitate)

Cat. No.: B12440089
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl palmitate is synthetically prepared by esterifying retinol with palmitic acid. The esterification reaction involves the reaction of retinol with palmitic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, retinyl palmitate is produced through a similar esterification process but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of retinyl palmitate from other esters . The product is then packaged under an inert atmosphere and stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Retinyl palmitate undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include retinoic acid, retinol, and palmitic acid .

Comparison with Similar Compounds

Retinyl palmitate is often compared with other retinoids, such as retinol, retinaldehyde, and retinoic acid.

    Retinol: Retinol is the primary form of vitamin A used in over-the-counter skincare products.

    Retinaldehyde: Retinaldehyde is a direct precursor to retinoic acid and is more powerful than retinol and retinyl palmitate.

    Retinoic Acid: Retinoic acid is the most potent form of vitamin A and works directly on the skin without the need for conversion.

Retinyl palmitate is unique in its gentler action and lower risk of irritation, making it suitable for individuals with sensitive skin or those new to retinoids .

Properties

IUPAC Name

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859113
Record name O~15~-Hexadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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